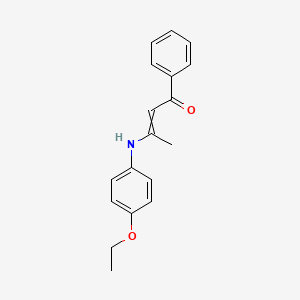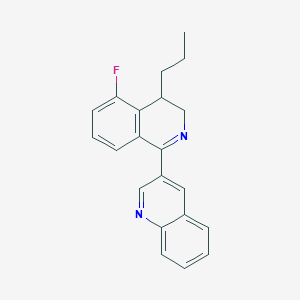
3-(5-Fluoro-4-propyl-3,4-dihydroisoquinolin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Fluoro-4-propyl-3,4-dihydroisoquinolin-1-yl)quinoline is a complex organic compound that belongs to the class of fluorinated quinolines. This compound is characterized by the presence of a quinoline ring system, which is a bicyclic structure containing nitrogen, and a dihydroisoquinoline moiety with a fluorine atom at the 5-position and a propyl group at the 4-position. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-4-propyl-3,4-dihydroisoquinolin-1-yl)quinoline typically involves multiple steps, including cyclization, fluorination, and alkylation reactions. One common synthetic route starts with the preparation of the quinoline ring system through cyclization reactions. The introduction of the fluorine atom can be achieved through direct fluorination or nucleophilic substitution reactions. The propyl group is introduced via alkylation reactions using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Fluoro-4-propyl-3,4-dihydroisoquinolin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroisoquinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
3-(5-Fluoro-4-propyl-3,4-dihydroisoquinolin-1-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets in the body.
Industry: The compound is used in the development of new materials, including liquid crystals and dyes.
Wirkmechanismus
The mechanism of action of 3-(5-Fluoro-4-propyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets and pathways in the body. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with enzymes and receptors. The quinoline ring system can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This makes the compound a potential candidate for the development of antimicrobial and anticancer drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoroquinolones: These are a class of antibiotics that include compounds like ciprofloxacin and levofloxacin. They share the quinoline ring system and fluorine atom but differ in their specific substituents and biological activities.
Dihydroisoquinolines: Compounds like tetrahydroisoquinoline share the dihydroisoquinoline moiety but lack the quinoline ring system and fluorine atom.
Uniqueness
3-(5-Fluoro-4-propyl-3,4-dihydroisoquinolin-1-yl)quinoline is unique due to its specific combination of the quinoline ring system, dihydroisoquinoline moiety, fluorine atom, and propyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
919786-35-9 |
|---|---|
Molekularformel |
C21H19FN2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
5-fluoro-4-propyl-1-quinolin-3-yl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C21H19FN2/c1-2-6-15-12-24-21(17-8-5-9-18(22)20(15)17)16-11-14-7-3-4-10-19(14)23-13-16/h3-5,7-11,13,15H,2,6,12H2,1H3 |
InChI-Schlüssel |
LUVQWYRRBFIMRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CN=C(C2=C1C(=CC=C2)F)C3=CC4=CC=CC=C4N=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


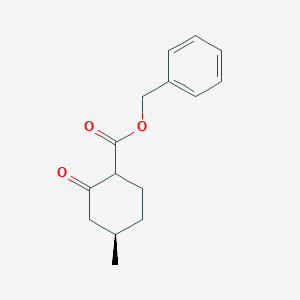
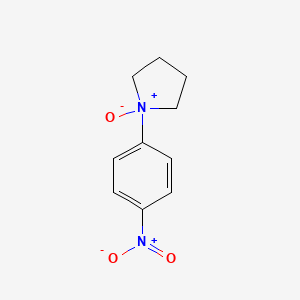
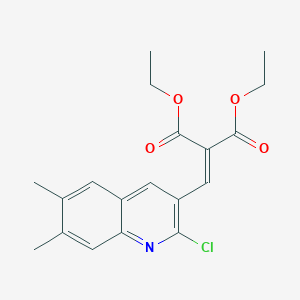
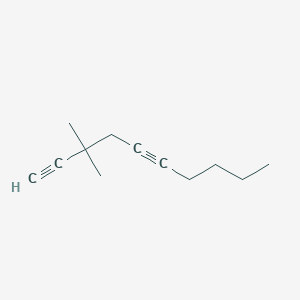


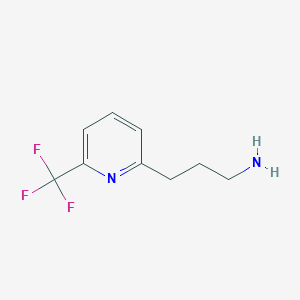
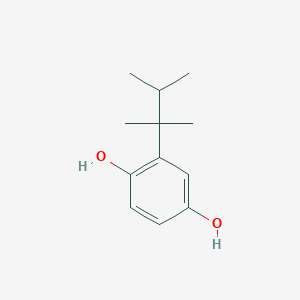
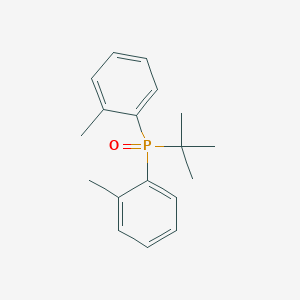
![5-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627362.png)
![(3S,3'aR,8'aS,8'bS)-2'-[4-chloro-3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12627369.png)

![N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B12627377.png)
